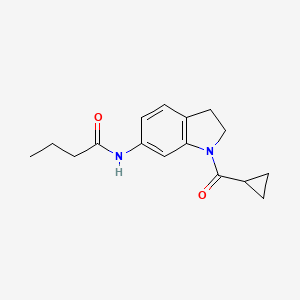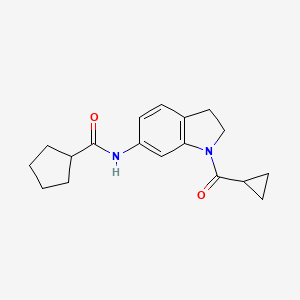
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide (CIPT-2) is a synthetic compound that has been used in a variety of scientific research applications. CIPT-2 is a small molecule that has been found to have a number of interesting biochemical and physiological effects, and is being used to study a variety of biological processes.
科学研究应用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has a variety of scientific research applications, including in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has also been used to study the effects of oxidative stress and inflammation, as well as to study the effects of drugs on the central nervous system. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has been used to study the role of protein kinase C (PKC) in cellular signaling pathways.
作用机制
The exact mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide is not yet fully understood. However, it is believed that N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide works by binding to the protein kinase C (PKC) enzyme, which is involved in a number of cellular signaling pathways. By binding to PKC, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide is thought to modulate the activity of this enzyme and thus alter the activity of the pathways in which it is involved.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has been found to have a number of biochemical and physiological effects. In particular, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has been found to reduce inflammation and oxidative stress, as well as to protect neurons from damage. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has been found to reduce the activity of PKC, which is involved in a number of cellular signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide in lab experiments is that it is a relatively small molecule, which makes it easier to manipulate and study. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide is relatively stable and can be stored for long periods of time. However, one of the main limitations of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide in lab experiments is that it is not easily soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide. For example, further research could be done to understand the exact mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide and how it modulates the activity of PKC. Additionally, further research could be done to understand the effects of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide on other cellular pathways and its potential therapeutic applications. Additionally, further research could be done to understand the effects of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide on other proteins and enzymes, as well as its potential uses in drug discovery. Finally, research could be done to understand the effects of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide on other diseases and conditions, such as cancer, diabetes, and cardiovascular disease.
合成方法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide was first synthesized by a group of researchers at the University of Colorado in 2009. The synthesis method of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide involves the reaction of 5-amino-1H-indole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as sodium carbonate. The reaction of the two compounds produces the desired product, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(11-15-2-1-9-23-15)19-14-6-5-12-7-8-20(16(12)10-14)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVMLTNXAHEBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)






